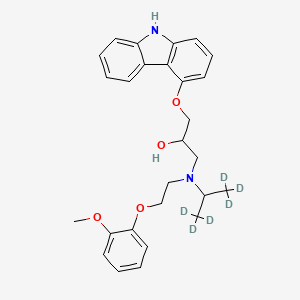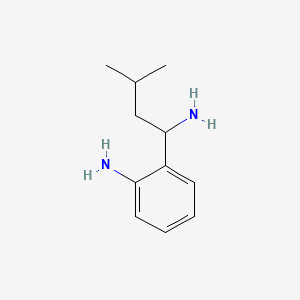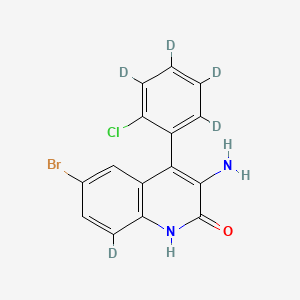
3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects and explaining the wide occurrence of quinolones in bioactive natural products . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .科学的研究の応用
1. Inhibitor of Farnesyl Protein Transferase
3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5 is related to compounds like R115777, which is a potent and selective inhibitor of farnesyl protein transferase. This inhibition has significant antitumor effects in vivo following oral administration in mice (Venet, End, & Angibaud, 2003).
2. Antiviral and Cytotoxic Activities
Similar compounds have been synthesized for antiviral and cytotoxic purposes. For example, 6-bromo-2,3-disubstituted-4(3H)-quinazolinones showed potent antiviral activity against vaccinia virus and exhibited cytotoxic concentrations in anti-HIV studies (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
3. Synthesis of Derivatives for Pharmacological Studies
These compounds are used in the synthesis of various derivatives for pharmacological studies. For instance, reactions of quinoxaline derivatives with different reagents lead to the formation of compounds with potential pharmacological applications (Badr, El-Naggar, El-Sherief, Abdel-rahman, & Aly, 1983).
4. Optical and Electrical Properties for Material Science
The optical and electrical properties of similar quinoline derivatives, like 4H-pyrano[3,2-c] quinoline, have been studied, revealing their potential application in material science, particularly in thin-film fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
5. Fluorescence Derivatization in Analytical Chemistry
Derivatives of quinolinone have been used as fluorescence derivatization reagents in high-performance liquid chromatography, which demonstrates their potential application in analytical chemistry (Yamaguchi, Hara, Matsunaga, Nakamura, & Ohkura, 1985).
6. Potential Use in Photodiode Fabrication
Studies on the photovoltaic properties of quinoline derivatives indicate their potential use in the fabrication of organic–inorganic photodiodes, important in the field of renewable energy (Zeyada, El-Nahass, & El-Shabaan, 2016).
7. Investigating Antimalarial Properties
Research on pyrimido[5,4-c]quinolines and related quinolines has explored their potential as antimalarial agents, although they were found to be inactive in some cases (Nasr, Nabih, & Burckhalter, 1978).
8. Development of Fluorescent Probes
A study on 2-(2'-hydroxy-5'-chlorophenyl)-6-chloro-4(3H)-quinazolinone-based fluorescent probes demonstrates their application in the rapid detection of H2O2, highlighting their utility in analytical and diagnostic procedures (Cai, Kuang, Pan, Liu, & Jiang, 2015).
特性
IUPAC Name |
3-amino-6-bromo-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-8-deuterio-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-8-5-6-12-10(7-8)13(14(18)15(20)19-12)9-3-1-2-4-11(9)17/h1-7H,18H2,(H,19,20)/i1D,2D,3D,4D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPHLIAWRAZJSH-SNOLXCFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC2=C1NC(=O)C(=C2C3=C(C(=C(C(=C3Cl)[2H])[2H])[2H])[2H])N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

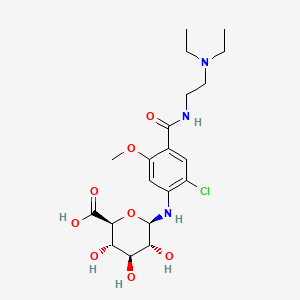
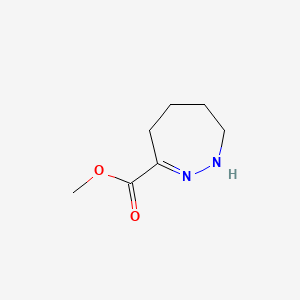


![N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester](/img/structure/B587574.png)
![1,3,6,8-Tetrahydroimidazo[4,5-e]benzimidazole-2,7-dione](/img/structure/B587578.png)

